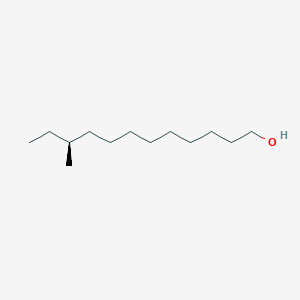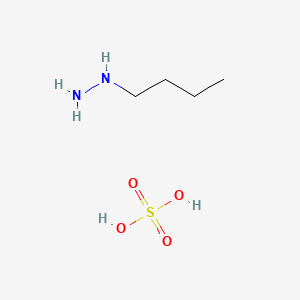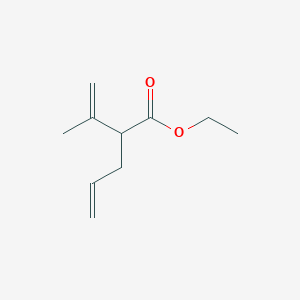
Ethyl 2-(prop-1-en-2-yl)pent-4-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(prop-1-en-2-yl)pent-4-enoate is an organic compound with a unique structure that includes both an ester functional group and an alkene
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(prop-1-en-2-yl)pent-4-enoate can be synthesized through several methods. One common approach involves the esterification of 2-(prop-1-en-2-yl)pent-4-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to accelerate the esterification reaction. The reaction mixture is then purified through distillation to obtain the desired ester.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(prop-1-en-2-yl)pent-4-enoate undergoes various chemical reactions, including:
Oxidation: The alkene group can be oxidized to form epoxides or diols using reagents such as m-chloroperoxybenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: m-CPBA, OsO4
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alcohols
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Alcohols
Substitution: Amino esters, thioesters, alkoxy esters
Scientific Research Applications
Ethyl 2-(prop-1-en-2-yl)pent-4-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-(prop-1-en-2-yl)pent-4-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol, which can then participate in further biochemical reactions. The alkene group can undergo addition reactions, forming new carbon-carbon bonds and altering the compound’s structure and reactivity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(prop-2-en-1-yl)pent-4-enoate
- Ethyl 2-amino-2-(prop-2-en-1-yl)pent-4-enoate
- Ethyl 2-cyano-2-(prop-2-en-1-yl)pent-4-enoate
Uniqueness
Ethyl 2-(prop-1-en-2-yl)pent-4-enoate is unique due to its specific structural arrangement, which includes both an ester and an alkene group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
Properties
CAS No. |
64861-90-1 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
ethyl 2-prop-1-en-2-ylpent-4-enoate |
InChI |
InChI=1S/C10H16O2/c1-5-7-9(8(3)4)10(11)12-6-2/h5,9H,1,3,6-7H2,2,4H3 |
InChI Key |
QDTWFEBJUVUKKY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC=C)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


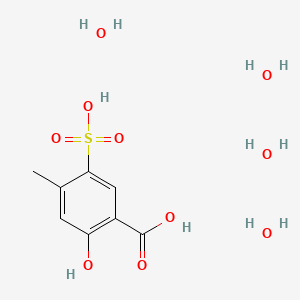
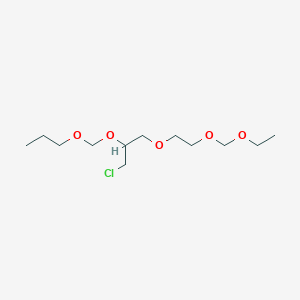
![1,5,5,8-Tetramethyl-12-thiabicyclo[9.1.0]dodeca-3,7-diene](/img/structure/B14479163.png)

![2,5-Pyrrolidinedione, 1-[2-(3,4-dihydro-1-isoquinolinyl)ethyl]-](/img/structure/B14479166.png)
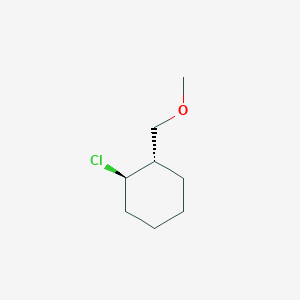
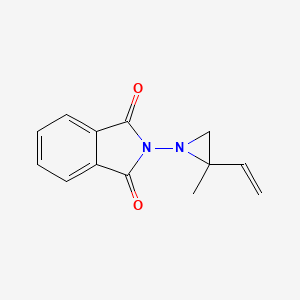

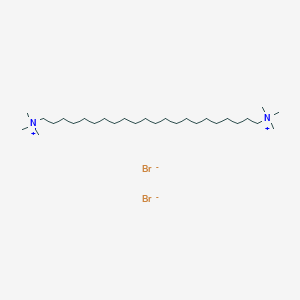
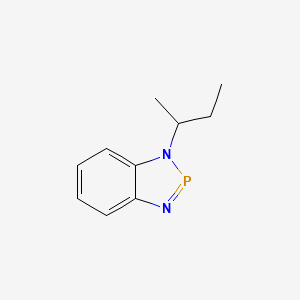
![2,4,6,6,7,7-Hexafluoro-1,5-dimethoxy-8-oxabicyclo[3.2.1]octan-3-one](/img/structure/B14479190.png)
![2-{[2-(Dimethylamino)but-3-yn-1-yl]amino}ethan-1-ol](/img/structure/B14479196.png)
